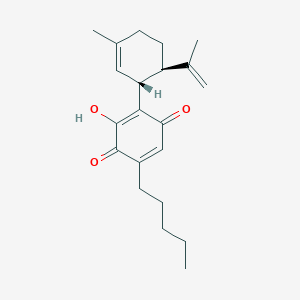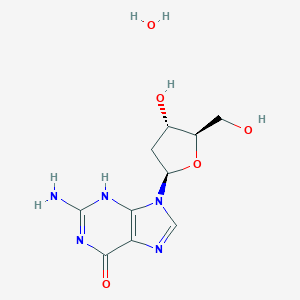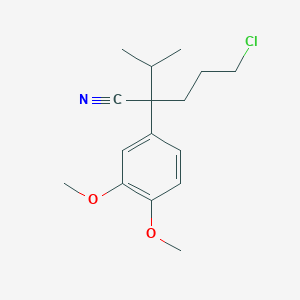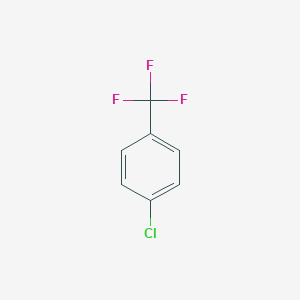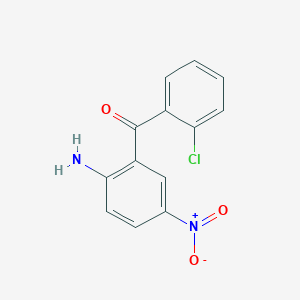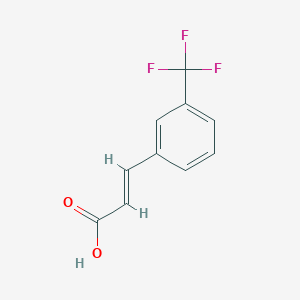
Acide 3-(trifluorométhyl)cinnamique
Vue d'ensemble
Description
3-(Trifluoromethyl)cinnamic acid is an organic compound with the molecular formula C10H7F3O2. It is a member of the cinnamic acid family, characterized by the presence of a trifluoromethyl group at the meta-position of the benzene ring. This compound is known for its white to off-white solid appearance and has a melting point of 135-137°C .
Applications De Recherche Scientifique
3-(Trifluoromethyl)cinnamic acid has diverse applications in scientific research:
Mécanisme D'action
Target of Action
3-(Trifluoromethyl)cinnamic acid is a member of the class of (trifluoromethyl)benzenes . It is functionally related to trans-cinnamic acid It is known to have sedative hypnotic activity in mice, showing potent inhibition of spontaneous motility .
Mode of Action
It is known that the compound has been used in the synthesis of cinacalcet , a drug used for the control and treatment of secondary hyperparathyroidism, primary hyperparathyroidism, and calciphylaxis in patients with end-stage renal disease or on dialysis .
Biochemical Pathways
It is known that cinnamic acid, to which 3-(trifluoromethyl)cinnamic acid is functionally related, is a central intermediate in the biosynthesis of a myriad of natural products including lignols, flavonoids, isoflavonoids, coumarins, aurones, stilbenes, catechin, and phenylpropanoids .
Pharmacokinetics
It is known that the compound has a melting point of 135-137 °c and a boiling point of 224°c . It is slightly soluble in DMSO and methanol .
Result of Action
It is known to have sedative hypnotic activity in mice, showing potent inhibition of spontaneous motility .
Action Environment
It is known that the compound should be stored in a sealed container in a dry environment at room temperature . It is also known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Analyse Biochimique
Biochemical Properties
3-(Trifluoromethyl)cinnamic acid is a white solid with a melting point of 135-137 °C . It is slightly soluble in DMSO and methanol . It has been used in the synthesis of cinacalcet, a drug for the control and treatment of secondary hyperparathyroidism . It has also shown sedative hypnotic activity in mice, indicating potent inhibition of spontaneous motility .
Cellular Effects
It has been reported to have antimicrobial activity against Staphylococcus aureus and Enterococcus faecalis .
Molecular Mechanism
It is known that cinnamic acid derivatives can have diverse biological activities, including antioxidant, antimicrobial, anticancer, neuroprotective, anti-inflammatory, and antidiabetic properties .
Temporal Effects in Laboratory Settings
It is known to be stable under normal conditions and should be stored in a sealed container at room temperature .
Dosage Effects in Animal Models
It has been reported to have sedative hypnotic activity in mice .
Metabolic Pathways
Cinnamic acid, from which it is derived, is known to be metabolized into sodium benzoate in the liver .
Transport and Distribution
It is known to be slightly soluble in DMSO and methanol, which may facilitate its transport and distribution .
Subcellular Localization
It is known that cinnamic acid derivatives can interact with various biomolecules, which may influence their localization within cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-(Trifluoromethyl)cinnamic acid can be synthesized through various methods. One common method involves the aldol condensation reaction of m-trifluoromethylbenzaldehyde with acetaldehyde in the presence of a base catalyst such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), triethylamine, or diisopropyl ethyl amine. The reaction is carried out in an organic solvent like methanol, methyl tertiary butyl ether (MTBE), or tetrahydrofuran (THF) at a temperature of 55-60°C .
Industrial Production Methods
For large-scale industrial production, the synthesis of 3-(Trifluoromethyl)cinnamic acid can be optimized by selecting suitable base catalysts and reaction conditions to achieve high purity and yield. The product is typically isolated by acidification, filtration, washing, and drying under vacuum conditions .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Trifluoromethyl)cinnamic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or aldehydes.
Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Major Products
The major products formed from these reactions include trifluoromethyl-substituted carboxylic acids, alcohols, aldehydes, and various substituted aromatic compounds .
Comparaison Avec Des Composés Similaires
3-(Trifluoromethyl)cinnamic acid can be compared with other cinnamic acid derivatives, such as:
- 4-Chlorocinnamic acid
- 4-Fluorocinnamic acid
- 2-(Trifluoromethyl)cinnamic acid
Propriétés
IUPAC Name |
(E)-3-[3-(trifluoromethyl)phenyl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3O2/c11-10(12,13)8-3-1-2-7(6-8)4-5-9(14)15/h1-6H,(H,14,15)/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSBWHDDGWSYETA-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C(F)(F)F)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8061135, DTXSID90886895 | |
| Record name | 3-[3-(Trifluoromethyl)phenyl]acrylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8061135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Propenoic acid, 3-[3-(trifluoromethyl)phenyl]-, (2E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90886895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67801-07-4, 779-89-5 | |
| Record name | (2E)-3-[3-(Trifluoromethyl)phenyl]-2-propenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67801-07-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenoic acid, 3-(3-(trifluoromethyl)phenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000779895 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | m-(Trifluoromethyl)cinnamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067801074 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 3-[3-(trifluoromethyl)phenyl]-, (2E)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-[3-(Trifluoromethyl)phenyl]acrylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8061135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Propenoic acid, 3-[3-(trifluoromethyl)phenyl]-, (2E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90886895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (E)-m-(trifluoromethyl)cinnamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.006 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(trifluoromethyl)cinnamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.183 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | M-(TRIFLUOROMETHYL)CINNAMIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P9LJ9ON37W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3-(Trifluoromethyl)cinnamic acid exhibit antibacterial activity?
A: While the exact mechanism of action is still under investigation, research suggests that 3-(Trifluoromethyl)cinnamic acid and its derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. Specifically, certain anilide derivatives showed promising activity against Staphylococcus aureus, Enterococcus faecalis, and even drug-resistant strains like MRSA and VRE. [] These compounds are thought to act as Michael acceptors, potentially interfering with essential bacterial enzymes. [] Further research is needed to fully elucidate their interactions with bacterial targets.
Q2: Is there evidence that 3-(Trifluoromethyl)cinnamic acid or its derivatives could be effective against Mycobacterium tuberculosis?
A: While direct activity against Mycobacterium tuberculosis has not been demonstrated in the provided research, promising results were observed against other Mycobacterium species. Specifically, anilide derivatives of 3-(Trifluoromethyl)cinnamic acid displayed notable activity against Mycobacterium smegmatis and Mycobacterium marinum. [] Furthermore, computational docking studies suggest these compounds can bind to the active site of InhA, an enzyme crucial for mycolic acid biosynthesis in mycobacteria, including M. tuberculosis. [] This finding suggests that further investigation into the antimycobacterial potential of these compounds is warranted.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
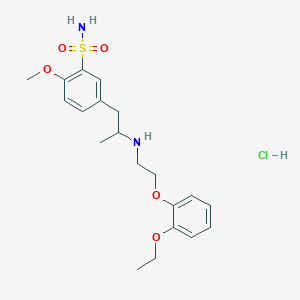
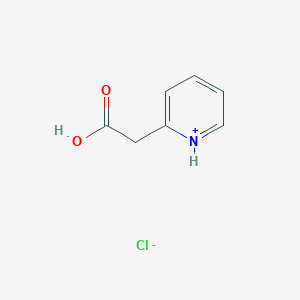
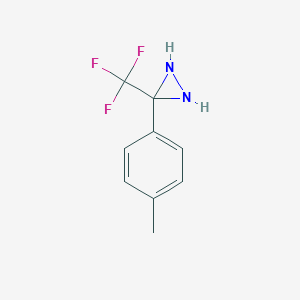
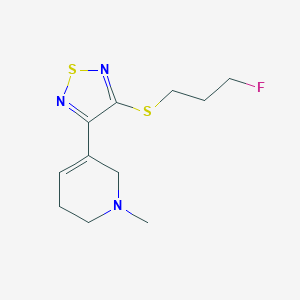
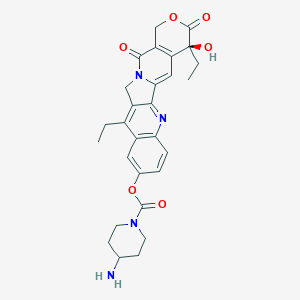
![2,8-Dichloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one](/img/structure/B24367.png)
![3,8-Dichloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one](/img/structure/B24368.png)
![8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one 1-Oxide](/img/structure/B24369.png)

